2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Catalog No.
S1901267
CAS No.
15058-15-8
M.F
C13H8N2O
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

CAS Number

15058-15-8

Product Name

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
  • Organic Chemistry: Due to the presence of the chromene and malononitrile moieties in its structure, 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile might hold promise as a building block in organic synthesis. Chromenes are known for their diverse biological activities, and malononitriles are versatile intermediates for the creation of various heterocyclic compounds [].

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a chemical compound with the molecular formula C₁₃H₈N₂O. It features a unique structure that includes a chromene moiety, which contributes to its distinctive optical properties. The compound is characterized by the presence of two nitrogen atoms and one oxygen atom, which play significant roles in its reactivity and biological activity. The InChI code for this compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3, providing a detailed representation of its molecular structure .

The mechanism of action of CMCN is primarily relevant to its application in OPVs. When incorporated into an organic solar cell, CMCN functions as an electron acceptor due to the electron-withdrawing nature of the malononitrile group []. Upon light absorption, an electron is excited from the donor molecule to the CMCN acceptor. This charge separation and transfer are crucial steps in generating electricity within the solar cell [].

The reactivity of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is notable for its ability to undergo various chemical transformations. For instance, it can react with salicylic aldehydes under specific conditions to yield different chromene derivatives, such as 2-imino-2H-chromene-3-carbonitriles and (2-amino-3-cyano-4H-chromen-4-yl)malononitriles . These reactions are facilitated by the electron-withdrawing nature of the malononitrile group, enhancing its utility in synthetic organic chemistry.

The synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile typically involves a condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile, often using piperidine as a catalyst in acetonitrile . This method allows for efficient formation of the compound while maintaining high yields. Variations in reaction conditions can lead to the formation of novel derivatives with enhanced properties .

The applications of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile span several fields:

  • Organic Light Emitting Diodes (OLEDs): The compound has been utilized to develop red fluorescent materials for OLEDs, showcasing its potential in display technology .
  • Photovoltaic Devices: Its electron-withdrawing properties make it suitable for use in organic solar cells, enhancing light absorption and energy conversion efficiency .
  • Optical Materials: Studies have highlighted its optical properties and hyperpolarizability, making it valuable for non-linear optical applications .

Interaction studies involving 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile primarily focus on its role as an electron acceptor in photovoltaic systems. When incorporated into organic solar cells, it facilitates charge transfer upon light absorption, which is critical for electricity generation . Further research may explore its interactions with various biological molecules to assess potential therapeutic applications.

Several compounds share structural similarities with 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Vinylchromen-2-ylidene)malononitrileContains vinyl groupEnhanced photophysical properties
2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohexenylidene)malononitrileHydroxystyryl moietyLarge Stokes shift for fluorescence
2-Amino-3-cyano-4H-chromen-4-yloxy)malononitrileAmino group substitutionPotential anti-cancer activity

Each of these compounds exhibits unique properties that differentiate them from 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile while retaining similar functional groups that contribute to their reactivity and applications.

The electron-withdrawing malononitrile group in 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile significantly influences the compound's reactivity toward both electrophilic and nucleophilic substitution reactions [1] [2]. The dicyanoethylene moiety creates a strong electron-deficient center, making the compound susceptible to nucleophilic attack while simultaneously activating adjacent positions for electrophilic substitution [3].

Electrophilic Substitution Pathways

Under acidic conditions, the chromene ring system undergoes regioselective electrophilic substitution primarily at the 6- and 8-positions of the benzene ring [1]. The presence of the electron-withdrawing malononitrile substituent deactivates the aromatic system toward electrophilic attack, requiring more forcing conditions compared to unsubstituted chromenes [2]. Electrophilic aromatic substitution reactions proceed through the formation of σ-complexes (Meisenheimer-type intermediates), with reaction rates significantly influenced by the electronic nature of the attacking electrophile [2].

The kinetic studies reveal that electrophilic substitution reactions exhibit activation energies ranging from 85-120 kJ/mol, depending on the electrophile and reaction conditions [4]. Temperature-dependent studies show that reactions conducted at elevated temperatures (60-80°C) achieve optimal conversion rates while maintaining selectivity [5].

Nucleophilic Addition and Substitution Mechanisms

The compound demonstrates exceptional reactivity toward nucleophiles, particularly at the exocyclic double bond adjacent to the malononitrile group [6]. Nucleophilic attack occurs preferentially at the β-carbon of the dicyanoethylene system, following Michael addition pathways [7].

Salicylaldehydes react with the compound under basic conditions to form complex polycyclic structures through sequential nucleophilic addition and cyclization processes [6]. The reaction mechanism involves initial nucleophilic attack by the activated methylene group of salicylaldehyde, followed by intramolecular cyclization and aromatization steps [7].

Kinetic analysis of nucleophilic substitution reactions indicates second-order kinetics with rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at room temperature [8]. The Hammett correlation analysis reveals a ρ value of +2.1, confirming the electron-deficient nature of the reaction center [9].

Diels-Alder and Cycloaddition Pathways

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile participates as both dienophile and hetero-dienophile in various cycloaddition reactions, demonstrating remarkable versatility in forming six-membered ring systems [10] [11].

Classical Diels-Alder Reactions

The compound functions as an electron-deficient dienophile in normal-demand Diels-Alder reactions with electron-rich dienes [10]. The malononitrile substituent significantly lowers the LUMO energy, facilitating favorable HOMO(diene)-LUMO(dienophile) interactions [12]. Computational studies using density functional theory reveal activation energies of 45-65 kJ/mol for cycloaddition with substituted furans and cyclopentadienes [10].

Regiochemistry is controlled by the electronic properties of both reaction partners, with endo-selectivity observed in reactions with cyclic dienes due to secondary orbital interactions [13]. The reaction proceeds through a concerted mechanism with synchronous bond formation, as evidenced by intrinsic reaction coordinate calculations [14].

Formal [4+2] Cycloaddition with ortho-Quinone Methides

The compound undergoes highly enantioselective formal [4+2] cycloaddition with in situ generated ortho-quinone methides in the presence of quinine-derived organocatalysts [11] [15]. This reaction provides access to enantioenriched 2-amino-3-cyano-4H-chromenes with excellent yields (up to 99%) and stereoselectivities (>99:1 enantiomeric ratio) [15].

The mechanistic pathway involves initial nucleophilic attack by the quinone methide at the activated methylene position, followed by intramolecular cyclization and tautomerization to afford the final chromene products [15]. Kinetic studies reveal that the reaction exhibits first-order kinetics in quinone methide concentration with rate constants of 10⁻² to 10⁻¹ s⁻¹ at -30°C [16].

Hetero-Diels-Alder Reactions

The nitrogen atoms in the malononitrile group can participate as hetero-atoms in [4+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds [12]. These reactions proceed through inverse-electron-demand mechanisms, where the compound acts as the electron-rich component [10].

Computational analysis using the B3LYP/6-31G(d) level of theory indicates that hetero-Diels-Alder reactions have lower activation barriers (35-50 kJ/mol) compared to classical Diels-Alder processes [17]. The regioselectivity is primarily controlled by frontier molecular orbital coefficients and electrostatic interactions [18].

Tautomerism and Stability Under Varied Conditions

The compound exhibits complex tautomeric behavior involving multiple equilibria between nitrile, ketenimine, and enolic forms, with the position of equilibrium highly dependent on environmental conditions [19] [20] [21].

Nitrile-Ketenimine Tautomerism

The primary tautomeric equilibrium involves interconversion between nitrile and ketenimine forms through 1,3-hydrogen migration [21]. Mass spectrometric studies using deuterium exchange experiments reveal that the nitrile form predominates in non-polar solvents, while ketenimine forms become significant in polar protic media [21].

Computational studies at the B3LYP/6-311++G(d,p) level indicate that Ketenimine Form A (methyl-derived) is stabilized by 2-5 kcal/mol relative to the nitrile form when electron-withdrawing groups are present [21]. Ketenimine Form B (methylene-derived) shows variable stability (-1 to +3 kcal/mol) depending on aromatic conjugation effects [21].

Solvent-Dependent Equilibria

Solvatochromic studies demonstrate significant bathochromic shifts in polar solvents, attributed to solvent-stabilized tautomeric forms [22]. In protic solvents, the compound shows enhanced stability of hydrogen-bonded conformers, with equilibrium constants shifting by factors of 10-100 compared to aprotic media [23].

Temperature-dependent NMR studies reveal dynamic exchange between tautomeric forms with coalescence temperatures ranging from 263-268 K [24]. The activation energy for tautomerization is calculated to be 54.0-57.2 ± 2 kJ/mol based on line-shape analysis [24].

pH-Dependent Stability

The compound exhibits remarkable pH sensitivity, with protonation occurring preferentially at the chromene oxygen under acidic conditions [25]. Potentiometric titration studies indicate a pKa value of approximately 3.2 for the conjugate acid, consistent with the electron-withdrawing effects of the malononitrile substituent [25].

Under basic conditions, deprotonation of the active methylene group leads to anionic intermediates that undergo nucleophilic addition reactions with various electrophiles [8]. The stability of anionic forms is enhanced by delocalization into the extended π-system [9].

Mechanistic Insights from Kinetic and Thermodynamic Studies

Comprehensive kinetic investigations provide detailed mechanistic understanding of the compound's reactivity patterns and energy landscapes governing various transformation pathways [4] [26].

Activation Energy Analysis

Arrhenius plot analysis of the three-component synthesis involving aromatic aldehydes, malononitrile, and resorcinol reveals an activation energy of 102 ± 0.46 kJ/mol [26]. The pre-exponential factor (A) of 10¹¹·⁵ s⁻¹ suggests a bimolecular mechanism with moderate entropy of activation [26].

Temperature-dependent kinetic studies spanning -10°C to 80°C demonstrate Arrhenius behavior with correlation coefficients exceeding 0.98 [5] [24]. The thermodynamic parameters for the rate-determining step include ΔH‡ = 99 kJ/mol, ΔS‡ = 195 J/mol·K, and ΔG‡ = 41 kJ/mol at 298 K [26].

Steady-State Kinetic Analysis

Mechanistic studies employing steady-state approximation identify the initial nucleophilic attack as the rate-determining step in most transformation pathways [26]. Competitive kinetic experiments reveal selectivity factors ranging from 5-50, depending on the electronic nature of substituents [4].

Isotope effect studies using deuterium-labeled substrates show primary kinetic isotope effects (kH/kD) of 2.1-3.8, confirming C-H bond breaking in the transition state [21]. Secondary isotope effects of 1.1-1.3 support sp³ to sp² hybridization changes during carbocation formation [17].

Thermodynamic Stability Assessment

Computational thermochemistry calculations using composite methods (G3, G4) provide accurate enthalpies of formation and Gibbs free energies [18]. The relative stability of various conformational isomers differs by 5-15 kJ/mol, with intramolecular hydrogen bonding providing additional stabilization [24].

Bond dissociation energy calculations indicate that the C-C bond connecting the chromene and malononitrile moieties has a dissociation energy of 385 ± 10 kJ/mol, consistent with partial double-bond character due to π-conjugation [18]. Natural Bond Orbital analysis reveals significant delocalization with second-order perturbation energies of 25-45 kJ/mol for π→π* interactions [27].

XLogP3

2.1

Wikipedia

(2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile

Dates

Last modified: 08-16-2023

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